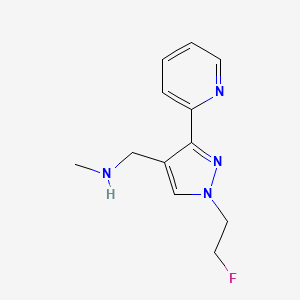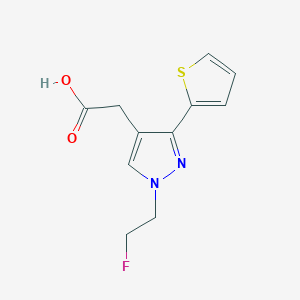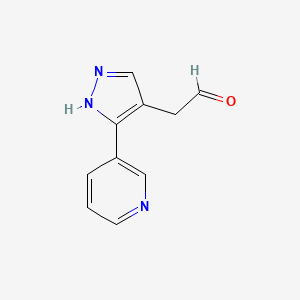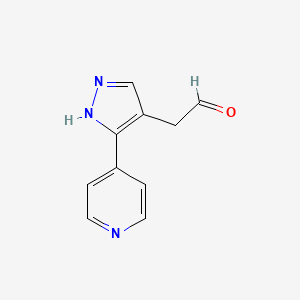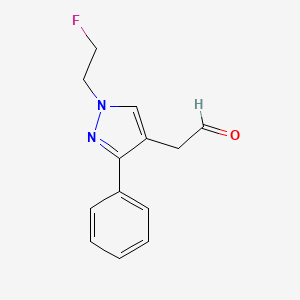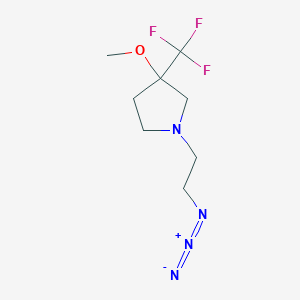
1-(2-Azidoethyl)-3-methoxy-3-(trifluoromethyl)pyrrolidine
Overview
Description
1-(2-Azidoethyl)-3-methoxy-3-(trifluoromethyl)pyrrolidine is a useful research compound. Its molecular formula is C8H13F3N4O and its molecular weight is 238.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Without specific studies, it’s hard to predict the exact targets of this compound. Pyrrolidine derivatives are known to constitute the core of a large number of alkaloids and many other physiologically active compounds .
Mode of Action
The mode of action would depend on the specific target the compound interacts with. Given the azido group present in the compound, it might undergo a click reaction with alkynes to form 1,2,3-triazoles , which are known to have various biological activities.
Biochemical Pathways
The affected pathways would depend on the specific target and mode of action of the compound. Pyrrolidine derivatives are known to have diverse biological activities, including anti-inflammatory, antihypertensive, and antiviral effects .
Pharmacokinetics
The presence of the trifluoromethyl group might influence its pharmacokinetic properties, as fluorinated compounds are often used in drug design due to their enhanced metabolic stability and lipophilicity .
Result of Action
The molecular and cellular effects would depend on the specific target and mode of action of the compound. As mentioned, pyrrolidine derivatives can have diverse biological activities .
Biochemical Analysis
Biochemical Properties
1-(2-Azidoethyl)-3-methoxy-3-(trifluoromethyl)pyrrolidine plays a significant role in biochemical reactions due to its azido and trifluoromethyl groups. These functional groups enable the compound to interact with various enzymes, proteins, and other biomolecules. The azido group is known for its ability to participate in click chemistry reactions, which are widely used in bioconjugation and labeling studies. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. Studies have shown that this compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. The compound has been shown to induce apoptosis in certain cancer cell lines by activating caspase enzymes and disrupting mitochondrial function . Additionally, this compound can modulate the activity of transcription factors, resulting in changes in the expression of genes involved in cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The azido group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. The trifluoromethyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, thereby stabilizing the protein-ligand complex. This compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing phosphorylation of target proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and increased oxidative stress .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical properties without causing significant harm to the animals. At high doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates that can interact with cellular macromolecules. These interactions can result in changes in metabolic flux and alterations in metabolite levels. The compound’s trifluoromethyl group can also affect its metabolic stability, making it more resistant to enzymatic degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound can be transported across cell membranes by passive diffusion due to its lipophilic nature. It can also interact with specific transporters and binding proteins, which can facilitate its uptake and distribution within cells. Studies have shown that this compound can accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, the azido group can be used to label the compound with fluorescent tags, allowing for visualization of its localization within cells. Studies have shown that this compound can localize to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis .
Properties
IUPAC Name |
1-(2-azidoethyl)-3-methoxy-3-(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N4O/c1-16-7(8(9,10)11)2-4-15(6-7)5-3-13-14-12/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBWPWHEIBSEJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(C1)CCN=[N+]=[N-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


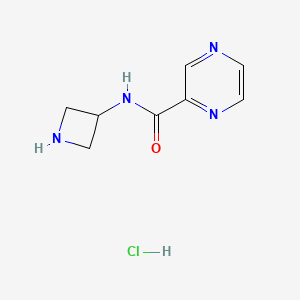
![2-(2-aminoethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione dihydrochloride](/img/structure/B1491194.png)


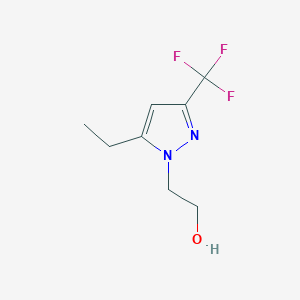
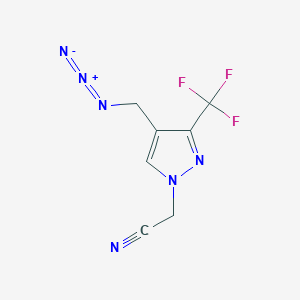

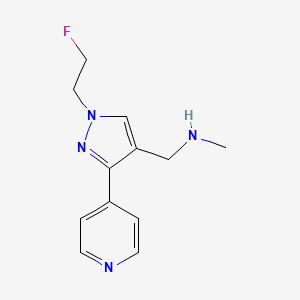
![2-(3-(pyridin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1491204.png)
